molecular formula C24H26N4O3 B11291190 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11291190
M. Wt: 418.5 g/mol
InChI Key: QPTLYHQDVOCJHM-UHFFFAOYSA-N
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Description

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a cyclohexyl group, an oxo group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclohexyl group: This can be achieved through alkylation reactions using cyclohexyl halides.

    Addition of the oxo group: Oxidation reactions are employed to introduce the oxo group into the molecule.

    Attachment of the methoxyphenyl group: This step involves the use of methoxyphenyl derivatives in substitution reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to remove oxo groups or to convert the compound into different derivatives.

    Substitution: The methoxyphenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Imidazole derivatives: These compounds share the imidazole ring structure but differ in their substituents.

    Cyclohexyl derivatives: These compounds contain the cyclohexyl group but may lack the imidazole ring or other functional groups.

    Methoxyphenyl derivatives: These compounds feature the methoxyphenyl group but differ in their overall structure and other functional groups.

The uniqueness of this compound lies in its specific combination of these groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

2-(3-cyclohexyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H26N4O3/c1-31-18-13-11-16(12-14-18)25-22(29)15-21-23(30)27(17-7-3-2-4-8-17)24-26-19-9-5-6-10-20(19)28(21)24/h5-6,9-14,17,21H,2-4,7-8,15H2,1H3,(H,25,29)

InChI Key

QPTLYHQDVOCJHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)C5CCCCC5

Origin of Product

United States

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